An In-Depth Technical Guide to Acetonitrile-d3: Properties and Experimental Applications
An In-Depth Technical Guide to Acetonitrile-d3: Properties and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Acetonitrile-d3 (CD₃CN), also known as deuterated acetonitrile (B52724) or trideuteroacetonitrile, is a deuterated isotopologue of acetonitrile widely employed as a solvent in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. Its unique properties make it an invaluable tool for the structural elucidation and quantification of a broad range of chemical compounds. This guide provides a comprehensive overview of the chemical and physical properties of Acetonitrile-d3, along with detailed experimental protocols for its application in key analytical methodologies.
Core Chemical and Physical Properties
Acetonitrile-d3 is a colorless, volatile, and polar aprotic solvent. Its physical and chemical properties are summarized in the tables below.
General and Physical Properties of Acetonitrile-d3
| Property | Value | Reference(s) |
| Chemical Formula | CD₃CN | [1][2] |
| Molecular Weight | 44.07 g/mol | [1] |
| CAS Number | 2206-26-0 | [1] |
| EC Number | 218-616-5 | [1] |
| Appearance | Colorless liquid | [3] |
| Density | 0.844 g/mL at 25 °C | [1] |
| Melting Point | -46 °C | [1] |
| Boiling Point | 80.7 °C | [1] |
| Refractive Index (n20/D) | 1.341 | [1] |
| Vapor Pressure | 97 hPa at 20 °C | [4] |
| Flash Point | 2.00 °C (closed cup) | [1] |
| Explosion Limits | 3.0 - 16 % (v/v) | [4] |
| Autoignition Temperature | 525 °C | [4] |
NMR Specific Properties of Acetonitrile-d3
| Property | Value | Reference(s) |
| Isotopic Purity | ≥99.8 atom % D | [1] |
| ¹H NMR Chemical Shift | Quintet at ~1.94 ppm | [2] |
| ¹³C NMR Chemical Shift | Septet at ~1.39 ppm and a singlet at ~118.26 ppm | [2] |
| Water Content | ≤0.0200% | [1] |
Experimental Protocols
Acetonitrile-d3 is a versatile solvent utilized in a variety of advanced analytical techniques. Below are detailed methodologies for its application in NMR spectroscopy, quantitative NMR (qNMR), High-Performance Liquid Chromatography-Solid Phase Extraction-NMR (HPLC-SPE-NMR), and mass spectrometry.
¹H NMR Spectroscopy of Organic Compounds
Acetonitrile-d3 is an excellent solvent for acquiring ¹H NMR spectra of a wide range of organic molecules, particularly polar compounds.
Methodology:
-
Sample Preparation:
-
Accurately weigh 1-10 mg of the purified organic compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of Acetonitrile-d3 to the vial.
-
Gently vortex or sonicate the mixture until the sample is completely dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. The final solution height in the tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrumental Parameters (for a 400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds (a longer delay may be necessary for quantitative measurements).
-
Number of Scans (NS): 8-16 scans for a moderately concentrated sample. More scans may be required for dilute samples.
-
Spectral Width (SW): Typically -2 to 12 ppm.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the residual Acetonitrile-d3 peak to 1.94 ppm.
-
Integrate the signals of interest.
-
Analyze the chemical shifts, coupling constants, and integration values to elucidate the structure of the compound.[5]
-
Quantitative NMR (qNMR) for Purity Assessment
qNMR is a powerful technique for determining the purity of a substance without the need for a specific reference standard of the analyte.[4][6] An internal standard of known purity is used for quantification.
Methodology:
-
Sample and Standard Preparation:
-
Select a suitable internal standard that is stable, non-volatile, has a simple NMR spectrum with at least one signal that does not overlap with the analyte signals, and is accurately weighed. Maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene are common choices.
-
Accurately weigh approximately 10-20 mg of the analyte and 5-10 mg of the internal standard into the same vial using a microbalance. Record the weights precisely.
-
Add approximately 0.7 mL of Acetonitrile-d3 to the vial.
-
Ensure complete dissolution by vortexing or sonicating.
-
Transfer the solution to a 5 mm NMR tube as described in the ¹H NMR protocol.
-
-
Instrumental Parameters (for a 600 MHz Spectrometer):
-
Pulse Program: A single-pulse experiment with a 90° pulse.
-
Relaxation Delay (D1): Crucial for accurate quantification. Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals being used for quantification (typically 30-60 seconds).
-
Number of Scans (NS): Sufficient to achieve a high signal-to-noise ratio (>250:1 for the signals of interest).[6]
-
Acquisition Time (AQ): At least 3 seconds.
-
Dummy Scans (DS): 4 or more to ensure the system reaches steady state.
-
-
Data Processing and Calculation:
-
Process the spectrum as for a standard ¹H NMR experiment, paying close attention to achieving a flat baseline across the entire spectrum.
-
Carefully integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:[6]
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
HPLC-SPE-NMR for Natural Product Analysis
This hyphenated technique is powerful for the rapid identification of components in complex mixtures like plant extracts.[7][8] Acetonitrile-d3 is often used as the elution solvent from the SPE cartridge into the NMR flow probe.
Methodology:
-
HPLC Separation:
-
Prepare an extract of the natural product (e.g., plant material).
-
Inject the extract onto a suitable HPLC column (e.g., C18 reversed-phase).
-
Develop a gradient elution method using, for example, water and non-deuterated acetonitrile to achieve good separation of the components.
-
-
SPE Trapping:
-
As the separated components elute from the HPLC column, they are directed to an SPE cartridge (e.g., a polymeric phase like GP).[7]
-
The eluate is often diluted post-column with water to promote trapping of the analytes onto the SPE cartridge.[7]
-
The targeted chromatographic peaks are trapped on individual SPE cartridges. This can be done for multiple peaks in a single chromatographic run.
-
-
Elution to NMR:
-
After trapping, the SPE cartridge is washed to remove the HPLC mobile phase.
-
The trapped analyte is then eluted from the cartridge with a small volume (typically < 1 mL) of Acetonitrile-d3 directly into the NMR flow probe.[8]
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR and 2D NMR (e.g., COSY, HSQC, HMBC) spectra of the isolated component.
-
The concentration of the analyte in the NMR probe allows for the acquisition of high-quality 2D spectra, which are crucial for structure elucidation.
-
Chemical Ionization Mass Spectrometry of Lipids
Acetonitrile can be used as a reagent gas in chemical ionization (CI) mass spectrometry for the analysis of certain classes of molecules, such as fatty acid methyl esters (FAMEs).[9] While this protocol describes the general principle, the use of deuterated acetonitrile in this context is less common but could be employed for mechanistic studies.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the lipid sample (e.g., FAMEs) in a suitable volatile solvent.
-
For GC-MS analysis, the sample is vaporized before entering the ion source. For direct infusion, the sample is introduced directly into the mass spectrometer.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Chemical Ionization (CI).
-
Reagent Gas: Acetonitrile (introduced into the ion source).
-
The acetonitrile is ionized by electron impact, and the resulting reagent ions react with the analyte molecules to produce pseudomolecular ions, often through adduct formation.[9]
-
Mass Analyzer: Quadrupole, ion trap, or time-of-flight.
-
Acquire the mass spectrum of the sample.
-
-
Data Analysis:
-
Analyze the resulting mass spectrum to determine the molecular weight of the analyte and to study its fragmentation patterns upon collision-induced dissociation (CID) for structural information.[9]
-
Safety and Handling
Acetonitrile-d3 is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[10][11] It can cause serious eye irritation.[10]
Handling Procedures:
-
Always handle Acetonitrile-d3 in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[12]
-
Keep the container tightly closed when not in use.[10]
-
Store in a cool, dry place away from sources of ignition.[10]
-
Ground and bond containers and receiving equipment to prevent static discharge.[11]
Disposal:
-
Dispose of Acetonitrile-d3 and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[12] Do not dispose of it down the drain.[3]
References
- 1. echemi.com [echemi.com]
- 2. ACETONITRILE-D3(2206-26-0) 1H NMR [m.chemicalbook.com]
- 3. isotope.com [isotope.com]
- 4. emerypharma.com [emerypharma.com]
- 5. scribd.com [scribd.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. carlroth.com [carlroth.com]
- 11. isotope.com [isotope.com]
- 12. lsuhsc.edu [lsuhsc.edu]
